

4-Fluoro-3-nitrobenzamide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Fluoro-3-nitrobenzamide**

Cat. No.: **B1321499**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

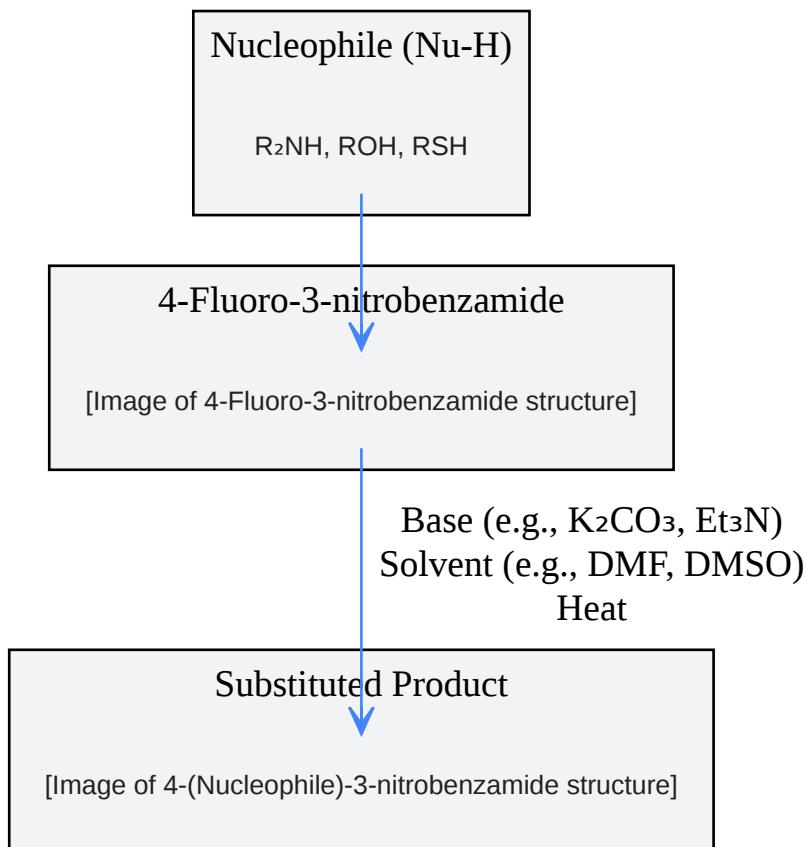
4-Fluoro-3-nitrobenzamide is a valuable aromatic building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its utility stems from the presence of three key functional groups: a benzamide, a nitro group, and a fluorine atom. The electron-withdrawing nature of the nitro and amide groups activates the fluorine atom for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amine, providing a handle for further functionalization. This guide provides a comprehensive overview of the properties, key reactions, and applications of **4-fluoro-3-nitrobenzamide** as a synthetic intermediate.

Physicochemical and Spectroscopic Properties

While extensive experimental data for **4-fluoro-3-nitrobenzamide** is not readily available in all public databases, the following table summarizes its known properties and provides reference data from closely related analogs.

Property	Value (for 4-Fluoro-3-nitrobenzamide) or [Reference Compound]
Molecular Formula	C ₇ H ₅ FN ₂ O ₃
Molecular Weight	184.13 g/mol
CAS Number	349-02-0
Appearance	Off-white to pale yellow solid
Melting Point	142-145 °C
Boiling Point	Not available
Solubility	Soluble in DMSO, DMF, and other polar organic solvents
¹ H NMR (DMSO-d ₆)	[For 4-fluoro-3-nitrobenzoic acid]: δ 8.55 (d, 1H), 8.30 (dd, 1H), 7.70 (t, 1H)[1]
¹³ C NMR (DMSO-d ₆)	[For 4-fluoro-3-nitrobenzoic acid]: δ 164.5, 157.5 (d, J=260 Hz), 137.0, 133.0 (d, J=10 Hz), 126.0 (d, J=4 Hz), 118.0 (d, J=22 Hz)[1]
IR (KBr, cm ⁻¹)	[Characteristic peaks for amides, nitro, and C-F bonds expected] ~3400-3200 (N-H), ~1680 (C=O), ~1530 & ~1350 (NO ₂), ~1250 (C-F)
Mass Spectrum (EI)	[For 4-fluoro-3-nitrobenzoic acid]: m/z 185 (M+), 168, 139, 94[2]

Key Synthetic Transformations


4-Fluoro-3-nitrobenzamide is a versatile precursor for a variety of synthetic transformations. The two primary reaction pathways involve nucleophilic aromatic substitution at the C-4 position and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom of **4-fluoro-3-nitrobenzamide** is activated towards nucleophilic attack by the electron-withdrawing nitro and benzamide groups. This allows for the facile introduction of a

wide range of nucleophiles, including amines, alcohols, and thiols.

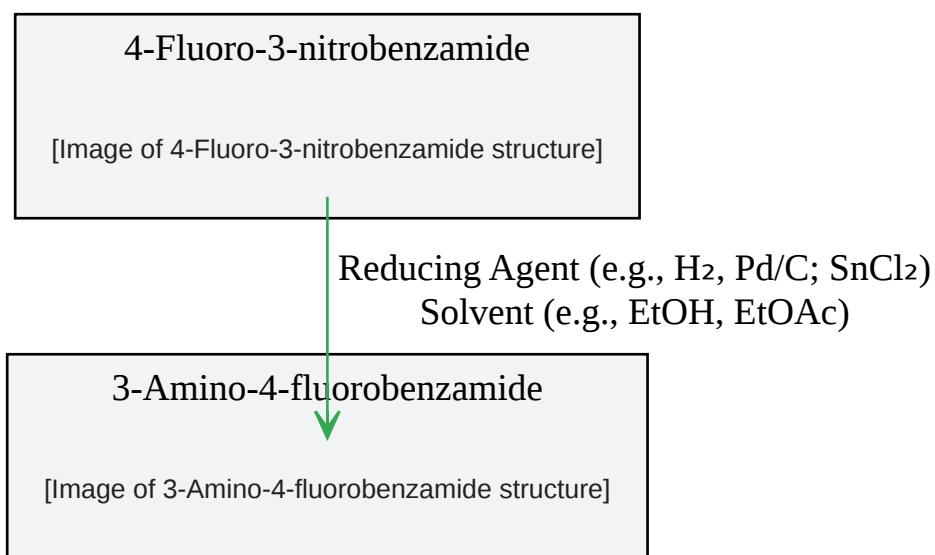
Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: General scheme for the SNAr of **4-fluoro-3-nitrobenzamide**.

Detailed Experimental Protocol (Representative)

This protocol is adapted from analogous reactions and should be optimized for specific substrates.


- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **4-fluoro-3-nitrobenzamide** (1.0 mmol, 184 mg).
- Addition of Reagents: Add the desired nucleophile (e.g., a primary or secondary amine, 1.2 mmol) and a suitable base (e.g., potassium carbonate, 2.0 mmol, 276 mg).

- Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL).
- Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL). The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reduction of the Nitro Group

The nitro group of **4-fluoro-3-nitrobenzamide** can be selectively reduced to a primary amine, yielding 3-amino-4-fluorobenzamide. This transformation opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic systems.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Reduction of the nitro group of **4-fluoro-3-nitrobenzamide**.

Detailed Experimental Protocol (Representative)

This protocol is a general procedure and may require optimization.

- Reaction Setup: In a round-bottom flask, dissolve **4-fluoro-3-nitrobenzamide** (1.0 mmol, 184 mg) in a suitable solvent such as ethanol or ethyl acetate (10 mL).
- Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C, ~10 mol%).
- Reaction Conditions: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).
- Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.
- Purification: The resulting crude 3-amino-4-fluorobenzamide is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography or recrystallization.

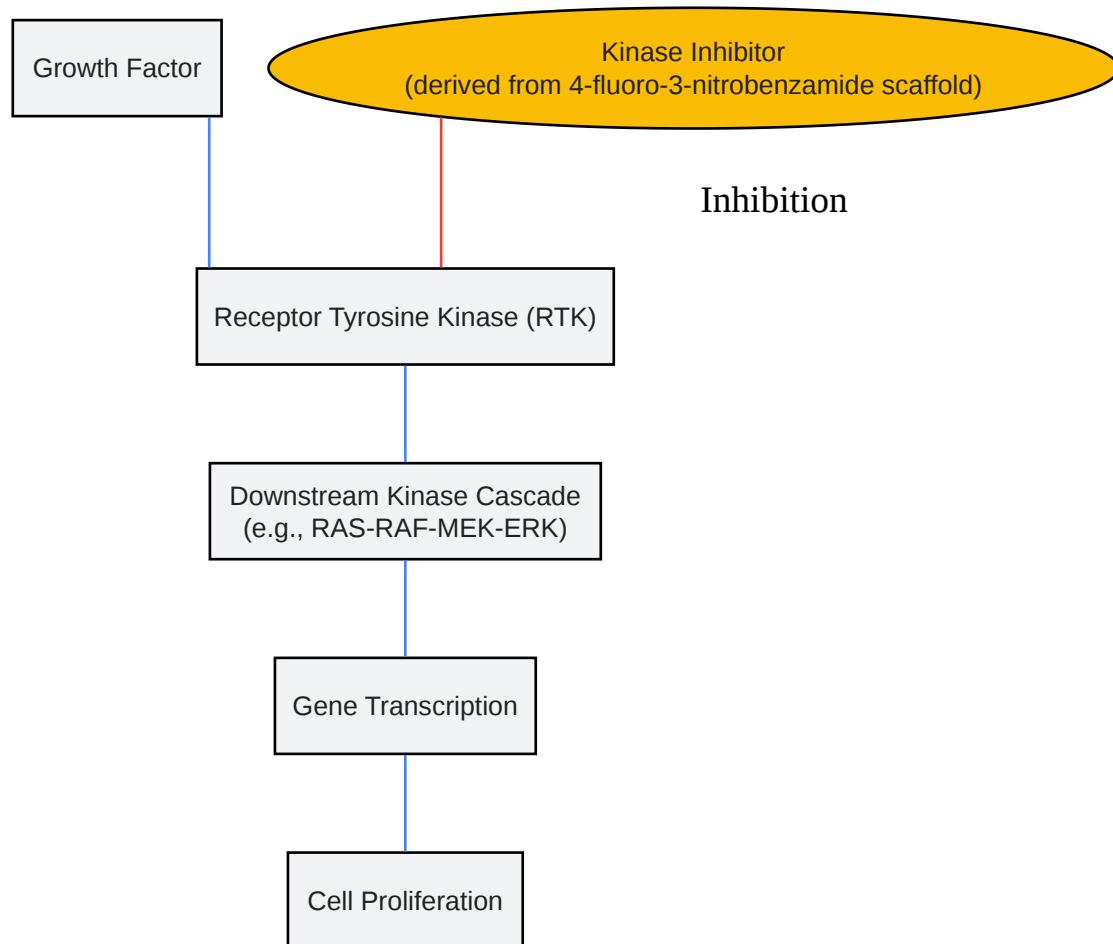
Applications in Medicinal Chemistry

The unique reactivity of **4-fluoro-3-nitrobenzamide** makes it a valuable precursor for the synthesis of various biologically active molecules, particularly in the development of kinase and PARP inhibitors.

Synthesis of Benzimidazole Scaffolds

A common application of this building block involves a two-step sequence of nitro reduction followed by cyclization to form a benzimidazole ring system. Benzimidazoles are privileged scaffolds in medicinal chemistry, found in a wide range of therapeutic agents.

Synthetic Workflow:


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of benzimidazoles.

Role in Kinase Inhibitor Development

Many kinase inhibitors feature a core heterocyclic structure that can be accessed from precursors like **4-fluoro-3-nitrobenzamide**. The ability to introduce diverse substituents through SNAr allows for the fine-tuning of inhibitor potency and selectivity.

Conceptual Signaling Pathway Inhibition:

[Click to download full resolution via product page](#)

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

4-Fluoro-3-nitrobenzamide is a highly functionalized and versatile building block for organic synthesis. Its key attributes, including a readily displaceable fluorine atom and a reducible nitro group, provide chemists with a powerful tool for the construction of complex molecular architectures. The applications of this compound and its derivatives are particularly prominent in medicinal chemistry, where it serves as a valuable precursor for the development of novel therapeutic agents, including kinase and PARP inhibitors. The synthetic routes outlined in this guide offer a foundation for researchers to explore the full potential of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-3-nitrobenzoic acid(453-71-4) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Fluoro-3-nitrobenzoic acid [webbook.nist.gov]
- To cite this document: BenchChem. [4-Fluoro-3-nitrobenzamide: A Versatile Building Block in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1321499#4-fluoro-3-nitrobenzamide-as-a-building-block-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com